4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Overview
Description
“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride” is a chemical compound with the CAS Number: 222541-76-61. It has a molecular weight of 222.631. The IUPAC name for this compound is 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is not available in the search results. However, oxadiazoles are generally synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold2.Molecular Structure Analysis
The InChI code for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is 1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H31. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
The specific chemical reactions involving “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” are not available in the search results.Physical And Chemical Properties Analysis
“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is a solid at room temperature1. It should be stored in a refrigerator1. The purity of the compound is 95%1.Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant anticancer activities. A study conducted by Ravinaik et al. (2021) demonstrated that these compounds were effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher anticancer activities than etoposide, a reference drug, in some cases.
Antibacterial Properties
Compounds synthesized from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been evaluated for their antibacterial activities. Singh (2012) found that these compounds exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria.
Chemical Synthesis and Structural Studies
The compound has been involved in various chemical syntheses and structural analysis studies. For instance, Yu et al. (2003) and Yu et al. (2005) have conducted stereoselective syntheses involving this compound, providing insights into its potential for creating structurally unique molecules.
Corrosion Inhibition
The derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their corrosion inhibition properties. Ammal et al. (2018) demonstrated that these compounds effectively inhibit corrosion in mild steel, indicating potential applications in material science and engineering.
Mesogenic Properties
Research has also been conducted to explore the mesogenic properties of these compounds. Prajapati & Modi (2010) synthesized rod-shaped derivatives and analyzed their behavior as liquid crystals, which could have implications in the field of materials science.
Diverse Synthetic Applications
The versatility of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride in chemical synthesis is highlighted by studies involving its use in the creation of various heterocyclic compounds. For example, Obushak et al. (2008) synthesized 1,2,4- and 1,3,4-oxadiazoles from related carbonyl chlorides.
Safety And Hazards
The compound has been classified with the GHS07 pictogram1. The hazard statements associated with it are H302, H315, H319, H3351. The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P3521.
Future Directions
The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date.
properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDBBBBXFXBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428185 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
CAS RN |
222541-76-6 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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